![molecular formula C26H22N4O3 B2820615 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 1251678-11-1](/img/no-structure.png)

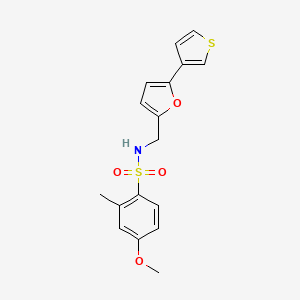

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

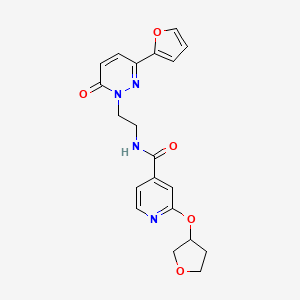

1-Butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazinone derivative and has been synthesized using various methods.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research highlights the use of microwave irradiation to synthesize heterocyclic compounds featuring the pyridine and 1,4-benzothiazine moieties, which are known for their biological activities, including COX-2 inhibition and cardiotonic properties. Microwave-assisted synthesis offers advantages in purity, yield, and reaction time over conventional methods (D. Ashok et al., 2006).

Divergent and Solvent-Dependent Synthetic Reactions

Research explores the solvent-dependent divergent synthesis of various heterocyclic structures, demonstrating the versatility of certain chemical frameworks in yielding different compounds based on the reaction conditions. This approach enables the targeted synthesis of compounds with potential pharmaceutical applications (E. Rossi et al., 2007).

Stabilization of cis-Prolyl Peptide Bonds

Innovations in peptidomimetics have been made through the stabilization of the cis prolyl peptide bond, utilizing unusual n→π* interactions within certain heterocyclic frameworks. This approach has potential implications in the design of therapeutic peptides and peptidomimetics (D. Reddy et al., 2012).

Discovery of PDK1 Inhibitors

The search for novel, potent, and selective inhibitors of PDK1 (3-phosphoinositide-dependent kinase) has led to the development of compounds based on pyrazine and related heterocyclic structures. These inhibitors have significant potential as anticancer agents, demonstrating the critical role of chemical synthesis in drug discovery (Sean T. Murphy et al., 2011).

Antimicrobial Activities of Heterocyclic Compounds

The synthesis of new heterocyclic compounds and their evaluation for antimicrobial activities is a crucial area of research. Compounds derived from isonicotinic acid hydrazide, for example, have shown promising antimicrobial properties, underscoring the importance of synthetic chemistry in the development of new antibiotics (Hacer Bayrak et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol, followed by cyclization with 2-bromo-1-butanol and 2-chloroacetyl chloride. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-pyrrolidin-1-ylacetaldehyde", "2-aminothiophenol", "2-bromo-1-butanol", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to yield the intermediate 3-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine.", "Step 2: Cyclization of the intermediate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2(3H)-one.", "Step 3: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1-(2-chloroacetyl)thiazolidin-4-one.", "Step 4: Reaction of the intermediate with sodium methoxide in methanol to yield the final product 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one." ] } | |

Numéro CAS |

1251678-11-1 |

Nom du produit |

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |

Formule moléculaire |

C26H22N4O3 |

Poids moléculaire |

438.487 |

Nom IUPAC |

2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |

Clé InChI |

GGLVWWUEUPAEBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)